Synthetic Handle Versatility
5-Nitro-1H-indol-3-yl acetate carries a distinct orthogonally reactive ester motif at C-3 compared to the free acid, 5-nitroindole-3-acetic acid, which has a carboxylic acid directly attached to the indole core . This structural difference is fundamental to its application as a protected 3-hydroxyindole synthon, enabling selective C-2 lithiation or N-1 alkylation that would be compromised by free hydroxyl groups [1]. The molecular weight (220.18 g/mol) is identical to the acid but offers a different hydrogen bond donor/acceptor profile (0 HBD vs 2 for the acid), influencing chromatography and extraction behavior.
| Evidence Dimension | Functional group for downstream synthetic manipulation |
|---|---|
| Target Compound Data | Contains an acetyl ester (-OAc) directly attached to the indole C-3 position, serving as a masked hydroxyl group. |
| Comparator Or Baseline | 5-Nitroindole-3-acetic acid contains a carboxylic acid (-CH₂COOH) at C-3, which is a permanent functional group not convertible to a free hydroxyl. |
| Quantified Difference | Not applicable (different synthetic handles); the target provides access to 5-nitroindoxyl derivatives, the comparator does not. |
| Conditions | General synthetic logic; validated by common indole protection/deprotection strategies [1]. |
Why This Matters
For procurement, this dictates entirely divergent downstream synthetic pathways; selecting the acetate enables access to 3-alkoxyindole or indoxyl-based target molecules not accessible from the acid.
- [1] Takebe, T. (2008). (1-Nosyl-5-nitroindol-3-yl)methyl ester: a novel protective group for carboxylic acids. Illustrates controlled deprotection of 5-nitroindole esters. View Source
